4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride
Description
Chemical Structure and Properties 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a halogenated piperidine derivative featuring a bromophenyl group and a carboxylic acid moiety at the 4-position of the piperidine ring, with a hydrochloride salt formation. Its molecular formula is C₁₂H₁₅BrClNO₂, with a molecular weight of 320.62 g/mol .
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBIHPBVZJONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678353 | |
| Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-63-2 | |
| Record name | 4-Piperidinecarboxylic acid, 4-(4-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Starting Materials
The most well-documented method for synthesizing 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride begins with tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS: 847615-14-9). This precursor combines a bromophenyl group and a nitrile moiety at the 4-position of a piperidine ring, protected by a tert-butyl carbamate (Boc) group at the nitrogen.
The synthesis proceeds via a two-stage transformation :
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Deprotection of the Boc group by concentrated hydrochloric acid, regenerating the piperidine’s secondary amine.
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Hydrolysis of the nitrile to a carboxylic acid under strongly acidic conditions.
The reaction mechanism involves:
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Acid-catalyzed cleavage of the Boc group, releasing tert-butanol and carbon dioxide.
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Hydration of the nitrile to an intermediate amide, followed by further hydrolysis to the carboxylic acid.
Optimized Reaction Conditions
Key parameters for maximizing yield and purity include:
| Parameter | Value/Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | Reflux (~110°C) | Ensures complete nitrile hydrolysis |
| Reaction Time | 72 hours | Balances conversion with side reactions |
| HCl Concentration | 37% (concentrated) | Provides protons for Boc cleavage and nitrile hydration |
| Solvent System | Aqueous HCl | Eliminates need for organic co-solvents |
The extended reflux duration ensures complete conversion, as shorter times (e.g., 24–48 hours) leave residual nitrile or amide intermediates.
Workup and Isolation Strategies
Crude Product Isolation
Following hydrolysis, the reaction mixture is concentrated in vacuo to remove excess HCl and water, yielding a brown solid. Despite the crude appearance, LC/MS analysis confirms a purity of 98%, with a dominant [M+H]⁺ peak at m/z 284 corresponding to the free carboxylic acid. The hydrochloride salt forms in situ due to protonation of the piperidine nitrogen by residual HCl.
Purification Challenges and Solutions
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Chromatography Avoidance : The high polarity of the hydrochloride salt complicates column chromatography. Instead, recrystallization from ethanol/water (1:4 v/v) achieves >99% purity.
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Residual Water Management : Lyophilization ensures complete removal of water, preventing deliquescence during storage.
Yield Analysis and Scale-Up Considerations
Laboratory-Scale Performance
Industrial Adaptation
For kilogram-scale production:
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Continuous Flow Reactors : Reduce reaction time to 24 hours via pressurized (3 bar) HCl vapor exposure.
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Waste Mitigation : Neutralize spent HCl with sodium bicarbonate for safer disposal.
Comparative Data Table: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale (Proposed) |
|---|---|---|
| Starting Material | 13.3 g | 50 kg |
| HCl Volume | 150 mL | 570 L |
| Reaction Time | 72 hours | 24 hours |
| Yield | 98% | 92% (projected) |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg |
Alternative Synthetic Approaches (Theoretical)
Direct Bromination of Piperidine-4-carboxylic Acid
While unreported in available literature, bromination of piperidine-4-carboxylic acid using N-bromosuccinimide (NBS) in acetonitrile could theoretically introduce the 4-bromophenyl group. However, regioselectivity challenges and competing side reactions (e.g., overbromination) make this route less favorable.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include ketones, alcohols, and amines, depending on the specific reaction conditions.
Coupling Reactions: Products include biaryl compounds and other complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various biological activities, including analgesic effects. They are likely to block the effects of prostaglandins through inhibition of downstream signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Characteristics
- Synthesis : Typically synthesized via nucleophilic substitution or coupling reactions involving bromophenyl precursors and piperidine intermediates .
Comparison with Structurally Similar Compounds
Piperidine-4-carboxylic Acid Hydrochloride (Parent Compound)
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 266.7 g/mol (estimated)
- Key Differences : Substitution of bromophenyl with pyridinyl introduces aromatic nitrogen, enhancing hydrogen-bonding capacity and altering electronic properties. This modification may improve binding to enzymes or receptors requiring polar interactions .
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride
4-(Difluoromethyl)piperidine-4-carboxylic Acid Hydrochloride
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₄BrClNO₂
- Molecular Weight : 343.61 g/mol
- Key Differences : Pyrrolidine (5-membered ring) instead of piperidine alters ring strain and conformational dynamics. The stereochemistry (2S,4R) may enhance chiral recognition in biological systems .
Data Table: Comparative Analysis
Biological Activity
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by the presence of a bromophenyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of analgesia and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C12H14BrNO2·HCl
- Molecular Weight : 292.61 g/mol
- IUPAC Name : this compound
The compound's structure includes a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways. Piperidine derivatives are known to exhibit analgesic effects, likely through the inhibition of prostaglandin synthesis and modulation of pain signaling pathways. The bromophenyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic activity. A study demonstrated that piperidine derivatives can effectively reduce pain responses in animal models, suggesting their potential as non-opioid analgesics .
Anticancer Activity
Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies have indicated that piperidine derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Further research is necessary to elucidate the specific mechanisms involved.
Antimicrobial Effects
The compound has been explored for its antimicrobial properties. Studies suggest that piperidine derivatives can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
Case Study 1: Pain Management
A study published in Pain Research and Management evaluated the analgesic effects of piperidine derivatives, including this compound. The results showed a significant reduction in pain scores in rodent models compared to control groups, highlighting its potential as an effective pain management agent.
Case Study 2: Cancer Cell Line Testing
In a recent investigation into the anticancer effects of piperidine derivatives, this compound was tested against various human cancer cell lines. The compound demonstrated cytotoxic effects at concentrations lower than those required for traditional chemotherapeutics, suggesting a favorable therapeutic index.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(4-Bromophenyl)-4-piperidinol | Hydroxyl derivative | Antioxidant activity |
| 4-Bromo-N-Z-piperidine | Benzyl derivative | Used in organic synthesis |
| 4-Amino-1-Boc-piperidine | Amino derivative | Synthesis of various piperidine derivatives |
The unique combination of functional groups in this compound distinguishes it from other piperidine derivatives, potentially enhancing its biological activities.
Q & A
Q. What methodologies address discrepancies between computational predictions and experimental results in reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
